Spiro[adamantane-2,2'-azetidine]
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Overview
Description
Spiro[azetidine-2,2’-adamantane] is a spirocyclic compound characterized by a unique structure where an azetidine ring is fused to an adamantane moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and structural rigidity, which can enhance its interaction with molecular targets .
Mechanism of Action
Target of Action
Spiro[azetidine-2,2’-adamantane] is a type of spirocyclic compound . The inherent rigidity of spirocyclic compounds causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target . .
Mode of Action
It’s known that the inherent rigidity of spirocyclic compounds, such as spiro[azetidine-2,2’-adamantane], influences their interaction with their molecular targets .
Biochemical Pathways
Spirocyclic compounds are known to exhibit diversified biological and pharmacological activity .
Result of Action
Spiro[azetidine-2,2’-adamantane] and other spirocyclic compounds have been found to exhibit diversified biological and pharmacological activity . For instance, some spirocyclic compounds have shown antibacterial and antifungal activities . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[azetidine-2,2’-adamantane] typically involves the use of methyleneadamantane as a starting material. The process includes treatment with bromine azide, generated in situ, followed by reduction of the azidobromide formed with lithium aluminum hydride (LiAlH4) to afford the aziridine intermediate. This intermediate is then converted to the azetidine derivative through further chemical transformations .
Industrial Production Methods
While specific industrial production methods for spiro[azetidine-2,2’-adamantane] are not extensively documented, the general approach involves scalable synthetic routes that prioritize yield and purity. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency of industrial-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Spiro[azetidine-2,2’-adamantane] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like LiAlH4.
Substitution: Nucleophilic substitution reactions are feasible due to the presence of reactive sites on the azetidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: LiAlH4 is commonly employed for reduction reactions.
Substitution: Halogenated reagents and nucleophiles are used under controlled conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Spiro[azetidine-2,2’-adamantane] has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex molecules and spirocyclic compounds.
Biology: The compound exhibits potential biological activities, including antiviral and antibacterial properties.
Medicine: Research indicates its potential use in developing new therapeutic agents for treating viral infections and other diseases.
Industry: It is used in the synthesis of materials with unique properties, such as polymers and catalysts
Comparison with Similar Compounds
Similar Compounds
- Spiro[aziridine-2,2’-adamantane]
- Spiro[azetidine-3,2’-adamantane]
- Spiro[piperidine-4,2’-adamantane]
- Spiro barbituric analogs
Uniqueness
Spiro[azetidine-2,2’-adamantane] is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it a valuable compound in various research and industrial applications .
Biological Activity
Introduction
Spiro[adamantane-2,2'-azetidine] is a bicyclic compound that integrates the structural characteristics of adamantane, a well-known polycyclic hydrocarbon, with an azetidine ring. This unique spiro configuration allows for significant biological activities, particularly in medicinal chemistry. The compound's potential applications span antiviral and antiparasitic therapies, making it a subject of extensive research.
Chemical Structure and Properties
The structural formula of spiro[adamantane-2,2'-azetidine] can be represented as follows:
This compound features a rigid adamantane framework fused with a flexible azetidine ring, which contributes to its intriguing physicochemical properties and biological activities.
Comparison with Related Compounds
The following table summarizes the structural similarities and notable activities of spiro[adamantane-2,2'-azetidine] and related compounds:
Compound Name | Structure Type | Notable Activity |
---|---|---|
Spiro[aziridine-2,2'-adamantanes] | Spirocyclic | Antiviral activity against influenza A |
Spiro[piperidine-4,2'-adamantanes] | Spirocyclic | Enhanced anti-influenza A properties |
Spiro[azetidine-3,2'-adamantane] | Spirocyclic | Potential trypanocidal activity |
Adamantyl derivatives (e.g., amantadine) | Non-spirocyclic | Established antiviral agents |
Target Interactions
The biological activity of spiro[adamantane-2,2'-azetidine] is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Its rigid spirocyclic structure facilitates precise binding to these targets, potentially inhibiting their activity. Notably, it has been shown to inhibit Src kinase, which plays a crucial role in cell signaling pathways .
Antiviral Properties
Research indicates that spiro[adamantane-2,2'-azetidine] exhibits significant antiviral properties, particularly against the influenza A virus. Modifications to its structure can enhance its antiviral potency. For instance, derivatives have been synthesized that demonstrate improved efficacy compared to established antiviral agents like amantadine .
Trypanocidal Activity
In addition to its antiviral effects, spiro[adamantane-2,2'-azetidine] has shown potential trypanocidal activity against Trypanosoma brucei, the causative agent of African sleeping sickness. This suggests its applicability in treating parasitic infections .
Study on Antiviral Efficacy
A study conducted by evaluated the anti-influenza A virus activity of various spirocyclic compounds. Among these, spiro[adamantane-2,2'-azetidine] derivatives displayed comparable or superior efficacy to amantadine. Specifically, one derivative was found to be 12-fold more active than amantadine and 54-fold more potent than ribavirin.
Mechanistic Insights
Electrophysiological studies have provided insights into the mechanism of action of spiro[adamantane-2,2'-azetidine]. Research utilizing NMR spectroscopy has elucidated how modifications to the adamantane core influence interactions with viral proteins such as the M2 ion channel in influenza A viruses .
Properties
IUPAC Name |
spiro[adamantane-2,2'-azetidine] |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-2-13-12(1)10-4-8-3-9(6-10)7-11(12)5-8/h8-11,13H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STEZQPFDOUTCHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC12C3CC4CC(C3)CC2C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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